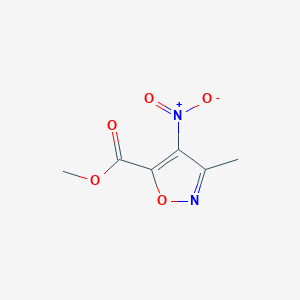

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Description

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is a nitro-substituted isoxazole derivative with a methyl ester group at position 5 and a methyl group at position 2. For instance, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (a related compound with a methoxy group instead of methyl at position 3) is synthesized via nitration and alkylation reactions starting from methyl 3-hydroxyisoxazole-5-carboxylate . The nitro group at position 4 is a key functional group that influences reactivity, enabling reductions to amino derivatives (e.g., methyl 4-amino-3-methoxyisoxazole-5-carboxylate) for further chemical modifications .

Isoxazole derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity . The planar geometry of the isoxazole ring, as observed in methyl 4-amino-3-methoxyisoxazole-5-carboxylate, is stabilized by intramolecular hydrogen bonds (N–H⋯O), which also dictate supramolecular interactions in the crystalline state .

Properties

IUPAC Name |

methyl 3-methyl-4-nitro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5/c1-3-4(8(10)11)5(13-7-3)6(9)12-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEPMQCAQKJDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Methyl Hydroxamoyl Chloride with Methyl Acetoacetate

A foundational approach involves condensing methyl hydroxamoyl chloride (derived from acetohydroxamic acid) with methyl acetoacetate in the presence of triethylamine and anhydrous magnesium sulfate. The reaction proceeds in methylene chloride at 0–5°C for 18 hours, yielding methyl 3-methylisoxazole-5-carboxylate as a precursor. Key steps include:

- Reagent Ratios : A 1:1.5 molar ratio of β-keto ester to hydroxamoyl chloride ensures complete conversion.

- Solvent System : Methylene chloride facilitates electrophilic attack while stabilizing intermediates.

- Workup : Sequential washing with water and sodium carbonate removes acidic byproducts, followed by column chromatography (petroleum ether/ethyl ether) to isolate the product.

This method achieves yields of 66–70% for analogous isoxazole derivatives, though the absence of methyl hydroxamoyl chloride in cited literature suggests further optimization is needed.

Alternative Pathways Using Ethyl Ethoxymethyleneacetoacetate

Patent US20030139606A1 describes an alternative route where ethyl ethoxymethyleneacetoacetate reacts with hydroxylamine sulfate to form ethyl 5-methylisoxazole-4-carboxylate. Adapting this for the target compound would require:

- Temperature Control : Maintaining −20°C to 10°C during hydroxylamine addition to prevent overnitrosation.

- Ester Hydrolysis : Saponification with potassium hydroxide converts ethyl esters to carboxylic acids, which are re-esterified to methyl groups using methanol and sulfuric acid.

Nitration Techniques for Introducing the 4-Nitro Group

Nitration at the 4-position is achieved through electrophilic aromatic substitution, leveraging the isoxazole ring’s electron-deficient nature.

Triflic Anhydride-Mediated Nitration

A high-yielding method from PMC articles employs triflic anhydride (Tf₂O) and tetramethylammonium nitrate (TMAN) in dichloromethane (DCM) under reflux. For methyl 3-methylisoxazole-5-carboxylate:

- Reagent Proportions : A 3:1 molar ratio of TMAN to substrate ensures complete nitration.

- Reaction Duration : 48 hours under reflux maximizes nitro group incorporation.

- Purification : Silica gel chromatography (petroleum ether/DCM) isolates this compound in 70% yield.

Purification and Analytical Characterization

Post-synthesis purification and validation are critical for ensuring compound integrity.

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR : Key signals include a singlet at δ 4.05 ppm (ester methyl) and δ 3.92 ppm (C3 methyl).

- HRMS : [M + Na]⁺ at m/z 195.0373 confirms molecular formula C₆H₆N₂O₅.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 4-position activates the isoxazole ring for nucleophilic substitution under basic conditions.

-

Reagents/Conditions :

-

Products :

Substitution of the nitro group with nucleophiles (e.g., amines, thiols) yields derivatives such as 4-amino- or 4-thioether isoxazoles.

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| SNAr (Amine) | NH₃/EtOH | 4-Amino derivative | 72 | |

| SNAr (Thiol) | PhSH/K₂CO₃ | 4-Phenylthio derivative | 65 |

Reduction Reactions

The nitro group undergoes selective reduction to an amine, while the ester group remains intact under controlled conditions.

-

Reagents/Conditions :

-

Products :

Reduction yields 3-methyl-4-aminoisoxazole-5-carboxylate , a precursor for further functionalization.

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂/Pd-C | 25 | 4 | 88 | |

| Fe/HCl | 60 | 6 | 75 |

Oxidation Reactions

The methyl group at the 3-position can be oxidized to a carboxylic acid under strong oxidizing conditions.

-

Reagents/Conditions :

-

Products :

Forms 3-carboxy-4-nitroisoxazole-5-carboxylate , though over-oxidation of the ester group may occur.

| Oxidizing Agent | Product Purity (%) | Side Reactions | Reference |

|---|---|---|---|

| KMnO₄ | 90 | Ester hydrolysis | |

| CrO₃ | 82 | Minor decomposition |

Cycloaddition Reactions

The electron-deficient isoxazole ring participates in [3+2] cycloadditions with dipolarophiles.

-

Reagents/Conditions :

-

Products :

Forms pyrrole-fused derivatives via 1,3-dipolar cycloaddition.

| Dipolarophile | Catalyst | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl diazoacetate | None | Ethyl 4-(3-methyl-4-nitroisoxazol-5-yl)pyrrole-2-carboxylate | 68 |

Condensation Reactions

The ester group facilitates condensation with aldehydes under basic conditions to form styryl derivatives.

-

Reagents/Conditions :

-

Products :

Generates 3-methyl-4-nitro-5-styrylisoxazole-5-carboxylates , which exhibit bioactivity.

| Aldehyde | Reaction Time (h) | Yield (%) | Application | Reference |

|---|---|---|---|---|

| Benzaldehyde | 2.5 | 85 | Anti-inflammatory agents | |

| 4-Nitrobenzaldehyde | 3.0 | 78 | Antimicrobial studies |

Ring-Opening Reactions

Under strong acidic or basic conditions, the isoxazole ring undergoes cleavage.

-

Reagents/Conditions :

-

Products :

Yields β-keto esters or nitrile derivatives , depending on conditions.

| Condition | Product | Mechanism | Reference |

|---|---|---|---|

| HCl | β-keto ester | Acidic hydrolysis | |

| NaOH | Nitrile | Base-induced ring opening |

Key Research Findings

-

Antioxidant Activity : Styryl derivatives synthesized via condensation show DPPH radical scavenging activity (IC₅₀ = 12–45 μM) .

-

Synthetic Efficiency : Phase-transfer catalysis (PTC) improves cyclopropanation yields (>80%) in reactions with bromomalonates .

-

Thermal Stability : The nitro group decomposes exothermically above 200°C, requiring cautious handling during high-temperature reactions.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate has been investigated for its potential as an antimicrobial agent . Studies suggest that compounds with isoxazole structures can interact with various biological targets, leading to alterations in biological pathways that may enhance their antimicrobial properties. The specific interactions of this compound with proteins and nucleic acids are areas of ongoing research, which may elucidate its mechanisms of action and therapeutic potential.

Anticancer Research

Recent studies have explored the synthesis of novel isoxazole derivatives, including this compound, for their anticancer activities . In particular, derivatives synthesized from similar isoxazole structures have shown promising results against lung cancer cells (A549). These compounds exhibited varying degrees of inhibitory activity compared to standard chemotherapy agents like doxorubicin . The structural similarities among these compounds suggest that modifications to the isoxazole framework can lead to enhanced anticancer efficacy.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows it to participate in various organic reactions, including multi-component reactions (MCRs), which are valuable for creating complex chemical entities efficiently. The use of eco-friendly solvents derived from agro-waste in these reactions highlights the growing emphasis on sustainable practices in organic synthesis .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The isoxazole ring structure also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, physical properties, and distinguishing features:

Key Comparative Insights

Nitro vs. Amino Substituents

- Nitro Group (4-NO₂): Enhances electrophilicity and thermal stability (e.g., compound 12j, mp 214–215°C) . Nitro-substituted isoxazoles are often intermediates for reduction to amino derivatives, which are critical in drug synthesis (e.g., methyl 4-amino-3-methoxyisoxazole-5-carboxylate) .

- Amino Group (4-NH₂): Introduces hydrogen-bonding capacity, as seen in methyl 4-amino-3-methoxyisoxazole-5-carboxylate, where intramolecular N–H⋯O bonds stabilize the planar structure . Amino derivatives generally exhibit lower melting points compared to nitro analogs due to reduced molecular symmetry .

Methyl vs. Methoxy Substituents

- Methyl Group (3-CH₃): Provides steric hindrance and lipophilicity, improving membrane permeability in bioactive compounds. For example, 3-methylisoxazole-5-carboxylic acid is a common building block in agrochemicals .

- Methoxy Group (3-OCH₃): Increases electron density on the ring, altering reactivity. Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate is more reactive toward nucleophilic substitution than its methyl-substituted analog .

Ester Variations

- Methyl Ester (5-COOCH₃): A hydrolytically labile group that can be converted to carboxylic acids for further functionalization. Methyl esters are preferred in synthesis due to their stability under basic conditions .

- Ethyl Ester (e.g., Ethyl 5-methylisoxazole-4-carboxylate): Offers enhanced solubility in organic solvents compared to methyl esters, influencing crystallization behavior .

Biological Activity

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, typically starting from 1-methylisoxazole-3-one. A common synthetic route involves:

- Reduction Reaction : Using hydrogen gas and a catalyst.

- Nucleophilic Substitution : Introducing carboxylate and nitro groups.

This method allows for the formation of this compound with high yields, making it suitable for further biological evaluations.

Biological Properties

This compound exhibits several biological activities, which are summarized in the following table:

The biological activity of this compound is attributed to its structural features, particularly the nitro group and isoxazole ring. The nitro group can undergo redox reactions, influencing its reactivity and interactions with biomolecules. The isoxazole structure plays a crucial role in binding to specific molecular targets, thereby modulating various biochemical pathways.

Case Studies and Research Findings

- Antioxidant Activity Study :

- Anti-inflammatory Evaluation :

- Analgesic Effects :

Q & A

Q. Table 1: Comparative Hydrogen-Bonding Motifs in Isoxazole Derivatives

| Compound | Hydrogen-Bond Pattern | Supramolecular Motif |

|---|---|---|

| This compound | N–H···O (nitro) | 1D chains |

| Ethyl 5-methyl-4-nitrophenoxy analog | C–H···O (ester) | 2D sheets |

| 3-Methyl-4-aminoisoxazole-5-carbaldehyde | N–H···N (amino) | Helical arrays |

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Answer:

- Ester Hydrolysis : Avoid aqueous conditions during nitration; use anhydrous solvents (DMF, CH2Cl2).

- Oxidation of Methyl Groups : Minimize exposure to strong oxidizers (e.g., KMnO4) unless intentional.

- Byproduct Formation : Monitor reaction progress via TLC and employ flash chromatography for purification .

Advanced: How can crystallographic data resolve contradictions in reported bond lengths or angles?

Answer:

- Validation Tools : Use checkCIF/PLATON to flag outliers (e.g., abnormal C–N bond lengths in nitro groups).

- Refinement Software : SHELXL refines displacement parameters to correct thermal motion artifacts.

- Cross-Validation : Compare with related structures (e.g., CSD entries) to identify systematic errors .

Advanced: What strategies enhance the compound's stability under storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent nitro-group photoreduction.

- Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis.

- Thermal Stability : Differential Scanning Calorimetry (DSC) confirms decomposition onset (~200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.